
3-Ethynyl-5-methylcyclohex-2-en-1-one
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Overview
Description
3-Ethynyl-5-methylcyclohex-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-5-methylcyclohex-2-en-1-one with high purity?
- Methodological Answer :
- Step 1 : Begin with a Claisen-Schmidt condensation or aldol reaction to form the cyclohexenone core, as these methods are effective for α,β-unsaturated ketones .
- Step 2 : Introduce the ethynyl group via Sonogashira coupling, using a palladium catalyst and trimethylsilylacetylene (TMSA) as a precursor .
- Step 3 : Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted intermediates. Validate purity via HPLC or GC-MS .
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to confirm the cyclohexenone backbone and substituent positions. Ethynyl protons appear as sharp singlets (~2.5 ppm) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680 cm−1) and ethynyl (C≡C, ~2100 cm−1) stretching frequencies .
- X-ray Crystallography : Resolve stereochemical ambiguities and confirm the planar geometry of the α,β-unsaturated ketone system .
Q. How does the ethynyl substituent influence the electronic properties of the cyclohexenone core?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distributions. The ethynyl group’s electron-withdrawing nature reduces electron density at the α-carbon, enhancing electrophilicity .
- Experimental Validation : Compare reactivity with analogs (e.g., methyl- or chloro-substituted cyclohexenones) in nucleophilic addition reactions to quantify electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Orthogonal Assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-validate binding affinities for biological targets (e.g., kinases) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethynyl with methyl or trifluoromethyl) to isolate contributions to activity .
- In Vivo Validation : Test top candidates in disease models (e.g., cancer xenografts) to confirm in vitro findings .
Q. What experimental designs are optimal for evaluating this compound as a kinase inhibitor?
- Methodological Answer :
- Molecular Docking : Screen against kinase ATP-binding pockets using AutoDock Vina to prioritize targets (e.g., EGFR, BRAF) .
- In Vitro Kinase Assays : Use fluorescence polarization (FP) or ADP-Glo™ assays to measure IC50 values .
- Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .
Q. How can computational tools predict the metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate cytochrome P450 metabolism and clearance rates .
- Molecular Dynamics (MD) Simulations : Model interactions with CYP3A4 to identify potential metabolic hotspots (e.g., ethynyl oxidation) .
- In Vitro Validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
Properties
CAS No. |
113457-99-1 |
---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3-ethynyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-3-8-4-7(2)5-9(10)6-8/h1,6-7H,4-5H2,2H3 |
InChI Key |
IMNOWFYEGNCALV-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC(=O)C1)C#C |
Canonical SMILES |
CC1CC(=CC(=O)C1)C#C |
Synonyms |
2-Cyclohexen-1-one, 3-ethynyl-5-methyl- (9CI) |
Origin of Product |
United States |
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